2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, commonly known as CMPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of CMPP is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. It may also act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CMPP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. Additionally, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using CMPP in lab experiments is its relatively low cost compared to other compounds with similar pharmacological properties. Additionally, it has been shown to have a relatively low toxicity profile in animal studies. However, one limitation is that the mechanism of action of CMPP is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several potential future directions for research on CMPP. One area of interest is its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of CMPP and its potential therapeutic applications.
Scientific Research Applications
CMPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-11-9-14(4-5-15(11)19)24-12(2)18(21)20-13-3-6-16-17(10-13)23-8-7-22-16/h3-6,9-10,12H,7-8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCXKPANYSTOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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